molecular formula C13H15NO2 B15351386 6-Ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene

6-Ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene

Cat. No.: B15351386
M. Wt: 217.26 g/mol
InChI Key: GDTXWUFTTAXPAG-UHFFFAOYSA-N
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Description

6-Ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C13H15NO2. It contains 15 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an isocyanate group (-NCO) attached to the tetrahydronaphthalene ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

  • Starting Material: The synthesis begins with tetrahydronaphthalene as the starting material.

  • Ethoxylation: The tetrahydronaphthalene undergoes ethoxylation to introduce the ethoxy group at the 6-position.

  • Isocyanation: The ethoxy-substituted tetrahydronaphthalene is then treated with an isocyanating agent to introduce the isocyanate group at the 5-position.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like alcohols and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction typically results in the formation of primary or secondary amines.

  • Substitution Products: Substitution reactions can produce ureas or carbamates.

Scientific Research Applications

6-Ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of polymers and coatings due to its reactive isocyanate group.

Mechanism of Action

The mechanism by which 6-ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is utilized in various biological and industrial processes.

Comparison with Similar Compounds

6-Ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene is unique due to its specific structural features. Similar compounds include:

  • 6-Ethoxy-1,2,3,4-tetrahydronaphthalene: Lacks the isocyanate group.

  • 5-Isocyanato-1,2,3,4-tetrahydronaphthalene: Lacks the ethoxy group.

  • 6-Ethoxy-5-aminonaphthalene: Contains an amino group instead of the isocyanate group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

6-ethoxy-5-isocyanato-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C13H15NO2/c1-2-16-12-8-7-10-5-3-4-6-11(10)13(12)14-9-15/h7-8H,2-6H2,1H3

InChI Key

GDTXWUFTTAXPAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(CCCC2)C=C1)N=C=O

Origin of Product

United States

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